
2-Bromo-N,2-diphenylethen-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,2-diphenylethen-1-imine is an organic compound that features a bromine atom, two phenyl groups, and an imine group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of diphenylethene using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom . The resulting bromo compound is then reacted with an amine to form the imine group .
Industrial Production Methods
Industrial production of 2-Bromo-N,2-diphenylethen-1-imine may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,2-diphenylethen-1-imine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The double bond in the ethene backbone can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of substituted imines or amines.
Oxidation: Formation of oxides or hydroxylated products.
Addition: Formation of addition products with electrophiles.
Scientific Research Applications
2-Bromo-N,2-diphenylethen-1-imine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N,2-diphenylethen-1-imine involves its interaction with various molecular targets. The bromine atom and imine group can participate in nucleophilic and electrophilic reactions, respectively . The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts . Additionally, the phenyl groups can engage in π-π interactions with aromatic systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylaniline: Similar structure but with a methyl group instead of the ethene backbone.
2-Bromo-1,4-dimethylbenzene: Contains bromine and methyl groups on a benzene ring.
Uniqueness
2-Bromo-N,2-diphenylethen-1-imine is unique due to its combination of a bromine atom, imine group, and two phenyl groups attached to an ethene backbone.
Properties
CAS No. |
79870-01-2 |
|---|---|
Molecular Formula |
C14H10BrN |
Molecular Weight |
272.14 g/mol |
InChI |
InChI=1S/C14H10BrN/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H |
InChI Key |
YTTITTJFZAHOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


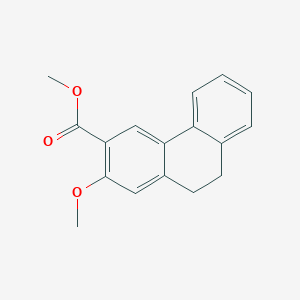

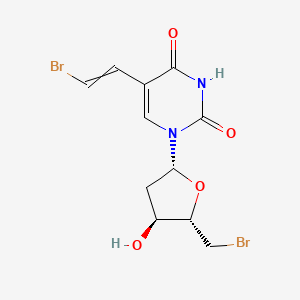
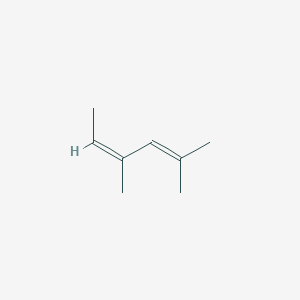
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
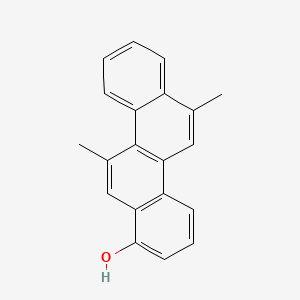
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
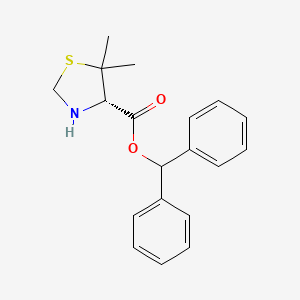
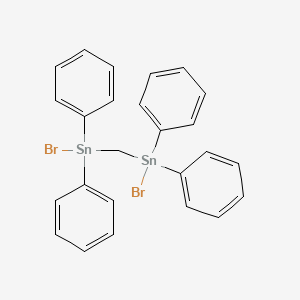
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
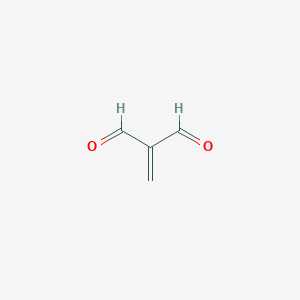
![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)
